molecular formula C12H21NO4 B2731751 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid CAS No. 2137628-75-0

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

Cat. No. B2731751
CAS RN: 2137628-75-0
M. Wt: 243.303
InChI Key: JQDUFLLXGZYFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a yield of 95% was achieved for a related compound with a molecular weight of 242 . The reaction was carried out in ether/methanol (9:1) and the product was characterized using 1H-NMR and 13C-NMR .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It contains a cyclobutyl ring, an acetic acid group, and a tert-butoxycarbonyl-amino-methyl group. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For instance, a related compound with a molecular weight of 242 has a retention factor (Rf) of 0.31 in ether/methanol (9:1) .

Future Directions

The future directions for the study and application of this compound could include further exploration of its synthesis, characterization, and potential uses in organic synthesis. The development of more efficient and selective methods for the protection and deprotection of amines could also be a focus of future research .

properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDUFLLXGZYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

CAS RN

2137628-75-0
Record name 2-[3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.